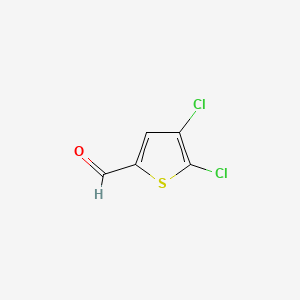

4,5-Dichlorothiophene-2-carbaldehyde

Description

Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, a field that studies cyclic compounds containing atoms of at least two different elements in their rings. wikipedia.orgderpharmachemica.com Thiophenes are five-membered aromatic rings containing one sulfur atom. derpharmachemica.comrroij.com They are considered privileged scaffolds in medicinal chemistry because their inclusion in a molecule can confer significant biological activity. nih.govnih.gov Many pharmaceuticals and agrochemicals incorporate the thiophene nucleus. rroij.comnih.gov In numerous cases, a thiophene ring can replace a benzene (B151609) ring in a biologically active compound without a loss of function, as seen in the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is an analog of piroxicam. wikipedia.orgrroij.com

The applications of thiophene derivatives are extensive, ranging from antimicrobial, anti-inflammatory, and anticancer agents to materials science, where they are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and corrosion inhibitors. nih.govnih.govnih.govnih.gov The stability of the thiophene ring, combined with its capacity for diverse functionalization, makes it a versatile building block for creating novel compounds with tailored properties. derpharmachemica.comresearchgate.net

The Role of Halogenation in Thiophene Reactivity and Applications

The introduction of halogen atoms—such as chlorine, bromine, or iodine—onto the thiophene ring dramatically alters its electronic properties and chemical reactivity. nih.gov Halogenation occurs readily with thiophene, which is significantly more reactive than benzene in electrophilic substitution reactions. iust.ac.irnumberanalytics.com The presence of halogens serves two primary purposes: they act as a reactive "handle" for further chemical transformations and they modify the structural and electronic properties of the molecule. nih.gov

Halogenated thiophenes are crucial intermediates in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are powerful methods for forming carbon-carbon bonds. jcu.edu.aunih.gov This allows for the construction of complex aryl-substituted thiophenes. Furthermore, the type and position of the halogen can direct the regioselectivity of subsequent reactions. In materials science, halogenated thiophenes are gaining attention as solvent additives for controlling the morphology of the active layer in organic solar cells, leading to significant improvements in device efficiency. rsc.org The halogen atoms can influence molecular packing and charge transport properties, which are critical for the performance of organic electronic devices. acs.org

Position of 4,5-Dichlorothiophene-2-carbaldehyde within Dihalogenated Thiophene Architectures

Within the class of dihalogenated thiophenes, the specific substitution pattern dictates the compound's utility. The direct chlorination of thiophene typically yields a mixture of isomers, including 2,5-dichlorothiophene, 2,4-dichlorothiophene, and 3,4-dichlorothiophene, which can be difficult to separate due to their close boiling points. google.com

This compound possesses a unique architecture with two adjacent (vicinal) chlorine atoms and an electron-withdrawing aldehyde group. This arrangement distinguishes it from more commonly studied isomers like 2,5-dichlorothiophene. The aldehyde group at the 2-position is a key functional group that can participate in a wide array of chemical reactions, including condensations, oxidations, and reductions, to build more elaborate molecular structures. The chlorine atoms at the 4 and 5 positions influence the reactivity of the thiophene ring and provide sites for further functionalization, often through metal-catalyzed cross-coupling or nucleophilic substitution reactions. numberanalytics.com The precursor, 4,5-dichlorothiophene-2-carboxylic acid, is a documented chemical intermediate. bldpharm.comuni.lunih.govlgcstandards.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂Cl₂OS |

| Monoisotopic Mass | 179.92033 Da |

| InChIKey | UTIRHZZQPMLIFQ-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1Cl)Cl)C=O |

Data sourced from PubChem. uni.lu

Overview of Research Trajectories in this compound Studies

Research involving this compound primarily focuses on its application as a synthetic intermediate. Its trifunctional nature (an aldehyde and two distinct chlorine atoms on an aromatic ring) allows for sequential and regioselective reactions to create complex target molecules.

One major research trajectory is its use in the synthesis of novel heterocyclic systems for applications in medicinal chemistry and agrochemicals. For example, halogenated 2-thiophenecarboxylic acid derivatives, which can be derived from the corresponding aldehydes, are key building blocks for new classes of insecticides. beilstein-journals.org The aldehyde group can be readily converted into other functionalities, while the chloro-substituents can be replaced to introduce further diversity.

Another area of investigation is in materials science. Thiophene-based aldehydes are precursors for fluorescent materials and conjugated polymers used in organic electronics. researchgate.net While research on this compound itself is specific, studies on analogous structures like 4-arylthiophene-2-carbaldehydes demonstrate that the aldehyde group is a versatile anchor for building molecules with interesting electronic and biological properties via reactions like the Suzuki-Miyaura coupling. nih.gov The reactions of thiophene-2-carbaldehyde (B41791) with various reagents, such as diazo compounds, have been explored to create more complex fused ring systems. researchgate.net The specific dichlorination pattern of this compound offers a unique starting point for materials with tailored solid-state packing and electronic characteristics.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-Dichlorothiophene-2-carboxylic acid |

| Benzene |

| Lornoxicam |

| Piroxicam |

| Thiophene |

| 2,3-Dichlorothiophene |

| 2,4-Dichlorothiophene |

| 2,5-Dichlorothiophene |

| 3,4-Dichlorothiophene |

| 4-Arylthiophene-2-carbaldehyde |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichlorothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIRHZZQPMLIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217838 | |

| Record name | 2-Thiophenecarboxaldehyde, 4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67482-49-9 | |

| Record name | 2-Thiophenecarboxaldehyde, 4,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067482499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxaldehyde, 4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichlorothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4,5 Dichlorothiophene 2 Carbaldehyde

Direct Halogenation Approaches for Thiophene-2-carbaldehyde (B41791) Precursors

This approach involves the direct introduction of chlorine atoms onto the thiophene-2-carbaldehyde scaffold. The primary challenge lies in controlling the position of chlorination to selectively obtain the desired 4,5-dichloro isomer.

N-Chlorosuccinimide (NCS) is a common reagent for the chlorination of aromatic and heterocyclic compounds. The reaction of thiophenols with NCS is known to initiate the formation of sulfenyl chlorides. ed.ac.uk This process can involve the in-situ generation of molecular chlorine, which then acts as the chlorinating agent. ed.ac.uk While specific studies on the direct chlorination of thiophene-2-carbaldehyde to 4,5-dichlorothiophene-2-carbaldehyde are not extensively detailed in the provided results, the general mechanism involves electrophilic substitution where the electron-rich thiophene (B33073) ring attacks the electrophilic chlorine from NCS. The aldehyde group is deactivating, which can influence the position of the incoming electrophile.

Achieving high regioselectivity in the chlorination of substituted thiophenes is a significant challenge. The controlled introduction of chlorine atoms into organic molecules is a critical process, often addressed through enzymatic methods in nature to achieve specificity. nih.gov In synthetic chemistry, factors such as the choice of solvent, reaction temperature, and the presence of catalysts can influence the outcome. For instance, the kinetics of NCS chlorinations can be affected by the presence of acid (HCl) and water, which can alter the dominant reaction pathway and rate. ed.ac.uk For related compounds, precise control over reaction conditions is necessary to avoid the formation of by-products and ensure the desired isomer is the major product. ed.ac.uk

Functionalization of Dihalogenated Thiophene Intermediates

An alternative and often more controlled strategy involves starting with a thiophene ring that has already been chlorinated at the desired positions, followed by the introduction of the aldehyde functional group. This method circumvents the regioselectivity issues inherent in direct chlorination of the aldehyde.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgambeed.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The mechanism involves the generation of an electrophilic chloroiminium ion which is then attacked by the electron-rich ring. wikipedia.orgyoutube.com

To synthesize this compound via this route, the starting material would be 3,4-dichlorothiophene. The thiophene ring, even when substituted with deactivating chloro groups, is generally electron-rich enough to undergo formylation. The reaction proceeds via an electrophilic aromatic substitution, leading to an iminium ion intermediate that is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.org

Table 1: Vilsmeier-Haack Reaction Overview

| Component | Role |

|---|---|

| 3,4-Dichlorothiophene | Substrate (Electron-rich arene) |

| DMF/POCl₃ | Reagent (Forms Vilsmeier Reagent) |

| Chloroiminium ion | Key electrophilic intermediate |

A robust pathway to this compound involves the reduction of its corresponding carboxylic acid, 4,5-dichlorothiophene-2-carboxylic acid. epa.govnih.govbldpharm.com This acid is a stable, commercially available solid and serves as a key building block for various compounds. chemicalbook.comchemshuttle.com The conversion of the carboxylic acid to the aldehyde typically requires a two-step process: activation of the carboxylic acid, often by converting it to an acid chloride or an ester, followed by a controlled reduction. For example, a route to 3,4,5-trichloro-2-thiophenecarbonyl chloride was developed from tetrachlorothiophene (B1294677) by lithiation, carbonation to the carboxylic acid, and subsequent treatment with thionyl chloride (SOCl₂). beilstein-journals.org A similar sequence can be applied to prepare 4,5-dichlorothiophene-2-carbonyl chloride.

Once the acid chloride is formed, it can be reduced to the aldehyde using various methods, such as the Rosenmund reduction or with specific hydride reagents. Direct reduction of the carboxylic acid is also possible but can be challenging to stop at the aldehyde stage without further reduction to the alcohol.

The conversion of a carboxylic acid to an ester is a fundamental transformation that facilitates subsequent reactions. The esterification of thiophene-2-carboxylic acids can be achieved through various methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov For instance, 2-thiophenecarboxylic acid can be readily converted to its ethyl ester. sciencemadness.org This esterification step transforms the carboxylic acid into a derivative that is often more suitable for reduction to the aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H).

Table 2: Summary of Compounds Mentioned

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₅H₂Cl₂OS uni.lu | Target Compound |

| Thiophene-2-carbaldehyde | C₅H₄OS | Precursor Substrate |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Chlorinating Agent |

| 3,4-Dichlorothiophene | C₄H₂Cl₂S | Substrate for Formylation |

| N,N-dimethylformamide (DMF) | C₃H₇NO | Reagent for Vilsmeier-Haack |

| Phosphorus oxychloride (POCl₃) | POCl₃ | Reagent for Vilsmeier-Haack |

| 4,5-Dichlorothiophene-2-carboxylic acid | C₅H₂Cl₂O₂S nih.gov | Precursor for Reduction |

| Thionyl chloride | SOCl₂ | Reagent for Acid Chloride Formation |

| 4,5-Dichlorothiophene-2-carbonyl chloride | C₅HCl₃OS | Intermediate for Reduction |

Conversion Pathways from 4,5-Dichlorothiophene-2-carboxylic Acid Derivatives

Reduction of Carboxylic Acid to Carbaldehyde Functionality

The conversion of a carboxylic acid to an aldehyde is a delicate reduction process. Direct reduction is challenging because aldehydes are typically more reactive than carboxylic acids and are easily reduced further to primary alcohols. libretexts.org Therefore, the synthesis of this compound from its parent carboxylic acid, 4,5-dichlorothiophene-2-carboxylic acid, necessitates carefully controlled reaction conditions and specific reagents to stop the reduction at the aldehyde stage.

A common and effective strategy involves a two-step procedure. First, the carboxylic acid is converted into a more reactive derivative, such as an acyl chloride. 4,5-Dichlorothiophene-2-carboxylic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4,5-dichlorothiophene-2-carbonyl chloride. This activated intermediate can then be reduced to the desired aldehyde. The Rosenmund reduction, which employs a poisoned palladium catalyst (e.g., Pd/BaSO₄) and hydrogen gas, is a classic method for this transformation, though it has been largely superseded by hydride-based reductions. libretexts.org

A more modern and widely used approach for the reduction of the acyl chloride is the use of a sterically hindered and less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent is selective for the highly reactive acyl chloride and reacts much more slowly with the resulting aldehyde, allowing for its isolation in good yield. libretexts.org

Direct reduction of the carboxylic acid to the aldehyde without prior activation is also possible using modern synthetic methods. One such approach utilizes pinacolborane as the reducing agent in the presence of a triflylpyridinium reagent, which activates the carboxylic acid in situ. researchgate.net Another reported method for the direct conversion of various carboxylic acids to aldehydes employs a combination of an air-stable nickel precatalyst, diphenylsilane (B1312307) as the reductant, and dimethyl dicarbonate (B1257347) as an activator, which prevents over-reduction to the alcohol. organic-chemistry.org

| Method | Intermediate | Key Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Two-Step via Acyl Chloride | 4,5-Dichlorothiophene-2-carbonyl chloride | 1. SOCl₂ or (COCl)₂ 2. LiAlH(Ot-Bu)₃ | Anhydrous, often low temperature for reduction step | Reliable, high yield, avoids over-reduction. libretexts.org | Requires two separate synthetic steps. |

| Rosenmund Reduction | 4,5-Dichlorothiophene-2-carbonyl chloride | H₂, Pd/BaSO₄, poison (e.g., quinoline-sulfur) | Catalytic hydrogenation | Classic method, stops at aldehyde. libretexts.org | Catalyst can be sensitive and requires careful preparation. |

| Direct Reduction (Borane) | Activated Acylpyridinium Salt (in situ) | Pinacolborane, Triflylpyridinium reagent | Ambient temperature. researchgate.net | One-pot, mild conditions. researchgate.net | May require specific activating agents. |

| Direct Reduction (Nickel-Catalyzed) | None (Direct) | Ni precatalyst, Diphenylsilane, Dimethyl dicarbonate | Catalytic | Direct conversion, good functional group tolerance. organic-chemistry.org | Requires a specific catalytic system. |

Green Chemistry Principles in this compound Synthesis

Solvent Selection: A key aspect of green chemistry is the use of environmentally benign solvents. The synthesis of thiophene derivatives has been shown to be feasible in water, which eliminates the need for volatile organic compounds (VOCs). unito.it Research on Pd-catalyzed C-H arylation of thiophenes has demonstrated that the reaction can be performed not only in water but also in low-purity industrial wastewater, offering a valuable opportunity to repurpose waste streams. unito.it Another alternative is the use of deep eutectic solvents (DES), which are biodegradable, have low toxicity, and can be recycled and reused. rsc.org For the reduction step, the choice of solvent would need to be compatible with the specific hydride reagent or catalyst system employed.

Energy Efficiency: Traditional synthetic methods often rely on prolonged heating, consuming significant amounts of energy. unito.it Alternative energy sources like microwave irradiation and ultrasound can dramatically reduce reaction times and energy consumption. researchgate.netnih.gov For instance, studies on the synthesis of other heterocyclic compounds have shown that reactions that take hours under conventional heating can be completed in minutes using microwave assistance. nih.gov

Atom Economy and Waste Reduction: Green chemistry prioritizes synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct catalytic methods, such as the nickel-catalyzed direct reduction of the carboxylic acid, are preferable to multi-step sequences that require stoichiometric reagents and generate significant waste (e.g., from the activating agent and its byproducts). organic-chemistry.org The development of catalytic, one-pot procedures is a central goal in making the synthesis of compounds like this compound more sustainable. google.com

| Principle | Conventional Approach | Green Alternative | Potential Benefit |

|---|---|---|---|

| Safer Solvents | Anhydrous organic solvents (e.g., THF, Toluene) | Water, Deep Eutectic Solvents (DES). unito.itrsc.org | Reduced toxicity and environmental impact, potential for solvent recycling. |

| Energy Efficiency | Conventional heating (oil bath) for extended periods. | Microwave irradiation, Ultrasound-assisted synthesis. nih.gov | Drastically reduced reaction times and lower energy consumption. |

| Waste Prevention | Stoichiometric reagents (e.g., thionyl chloride, metal hydrides). | Catalytic methods (e.g., Ni-catalyzed reduction, reusable catalysts). organic-chemistry.org | Higher atom economy, less inorganic waste, potential for catalyst recycling. |

| Process Simplification | Multi-step synthesis (e.g., activation then reduction). | One-pot, tandem, or direct catalytic reactions. researchgate.netgoogle.com | Fewer workup and purification steps, saving time, solvents, and energy. |

Derivatization and Chemical Transformations of 4,5 Dichlorothiophene 2 Carbaldehyde

Condensation Reactions of the Carbaldehyde Moiety

The aldehyde functional group of 4,5-Dichlorothiophene-2-carbaldehyde is a prime site for condensation reactions, which are fundamental for carbon-carbon bond formation. Among these, the Claisen-Schmidt condensation is a particularly effective method for synthesizing α,β-unsaturated ketones, commonly known as chalcones.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde (lacking an α-hydrogen, like this compound) and a ketone. wikipedia.org This reaction proceeds via an aldol (B89426) condensation mechanism to form a β-hydroxy ketone intermediate, which readily dehydrates to yield the stable, conjugated chalcone structure. scispace.comresearchgate.net

The reaction of this compound with various substituted acetophenones under Claisen-Schmidt conditions yields a series of chalcones characterized by a 4,5-dichlorothiophen-2-yl group. A general synthetic route involves the base-catalyzed condensation of the aldehyde with a suitable ketone. For instance, reacting 3-acetyl-2,5-dichlorothiophene, a ketone analogue, with aromatic aldehydes like benzaldehyde (B42025) or 4-bromobenzaldehyde (B125591) in the presence of sodium hydroxide (B78521) in methanol (B129727) produces the corresponding chalcones in good yields. scispace.com Following this established protocol, this compound can be condensed with acetophenone (B1666503) derivatives to afford the desired chalcones, such as (E)-3-(4,5-dichlorothiophen-2-yl)-1-phenylprop-2-en-1-one.

The synthesis generally involves dissolving the thiophene (B33073) aldehyde and the respective acetophenone in a solvent like methanol or ethanol (B145695), followed by the addition of a base. scispace.comnih.gov The resulting chalcones are typically solid compounds that can be purified by recrystallization. scispace.com These thiophene-containing chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. researchgate.net

Table 1: Examples of Chalcones Derived from Dichlorinated Thiophene Precursors This table is based on analogous reactions with 3-acetyl-2,5-dichlorothiophene.

| Aldehyde Reactant | Ketone Reactant | Product Name | Yield (%) | Reference |

| Benzaldehyde | 3-Acetyl-2,5-dichlorothiophene | (E)-1-(2,5-Dichlorothiophen-3-yl)-3-phenylprop-2-en-1-one | 74 | scispace.com |

| 4-Bromobenzaldehyde | 3-Acetyl-2,5-dichlorothiophene | (E)-3-(4-Bromophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | 87 | scispace.com |

The success of the Claisen-Schmidt condensation is highly dependent on the chosen reaction conditions, including the catalyst, solvent, and temperature.

Catalyst: The reaction is most commonly catalyzed by bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which are effective and lead to high yields. scispace.comnih.gov Base-free, solvent-free grinding methods using solid NaOH or barium hydroxide (Ba(OH)₂) have also been reported as an environmentally benign alternative. rsc.orgresearchgate.net Acid catalysts, such as hydrogen chloride (generated in situ from thionyl chloride in ethanol) or boron trifluoride etherate (BF₃-Et₂O), can also be employed, particularly when dealing with base-sensitive functional groups. researchgate.net

Solvent: Polar protic solvents like methanol and ethanol are widely used as they effectively dissolve the reactants and the base catalyst. scispace.comnih.gov However, solvent-free conditions are gaining traction due to their green chemistry advantages, often involving simply grinding the reactants with a solid base catalyst. rsc.org

Temperature: Most Claisen-Schmidt condensations for chalcone synthesis are efficiently carried out at room temperature, typically involving stirring for several hours. scispace.comscispace.com In some cases, cooling is maintained initially to control the exothermic reaction, followed by stirring at room temperature. scispace.com

The choice of these conditions can influence not only the reaction rate and yield but also the selectivity of the product. For example, using strong bases like NaOH in ethanol at room temperature generally provides the desired chalcone product in high purity and yield after a few hours of reaction time. scispace.com

Coupling Reactions Involving the Thiophene Ring

The two chlorine atoms on the thiophene ring of this compound are suitable leaving groups for palladium-catalyzed cross-coupling reactions. The Suzuki cross-coupling, in particular, is a powerful and versatile method for forming new carbon-carbon bonds, specifically for creating aryl-thiophene linkages. mdpi.comlibretexts.org

Suzuki Cross-Coupling for Aryl-Thiophene Linkages

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For this compound, this reaction can be used to substitute one or both chlorine atoms with aryl groups. A significant challenge in the coupling of dihalogenated substrates is achieving regioselectivity. Research on the closely related 4,5-dibromothiophene-2-carboxaldehyde has shown that the halogen at the 5-position is more reactive and couples preferentially. nih.gov This selectivity is attributed to the electronic effects of the aldehyde group.

The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of catalyst, ligand, base, and solvent is crucial for a successful and selective coupling.

Palladium Catalyst and Ligands: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for the Suzuki coupling of halogenated thiophenes. mdpi.comnih.gov Other palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) can also be used, often in combination with bulky, electron-rich phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃) or SPhos, which enhance catalyst activity, particularly for less reactive chlorides. organic-chemistry.orgnih.gov

Base and Solvent: A base is required to activate the organoboron compound for transmetalation. organic-chemistry.org Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently employed. mdpi.comnih.gov The reaction is typically performed in a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, which facilitates the dissolution of both the organic reactants and the inorganic base. mdpi.comnih.gov

Reaction Conditions: One critical factor in the Suzuki coupling of dihalothiophenes is the amount of water present. Studies on 4,5-dibromothiophene-2-carboxaldehyde have shown that using minimal amounts of water is key to preventing significant dehalogenation side reactions during the first coupling step. nih.gov Reactions are typically heated, often to around 85-90 °C, to ensure a reasonable reaction rate. mdpi.comnih.gov

By carefully controlling these parameters, it is possible to perform sequential, one-pot double Suzuki couplings to introduce two different aryl groups onto the thiophene ring with high regioselectivity. nih.gov

Table 2: Representative Conditions for Suzuki Cross-Coupling of Halogenated Thiophene-2-carbaldehydes

| Thiophene Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic pinacol (B44631) ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 85 | mdpi.com |

| 4-Bromothiophene-2-carbaldehyde | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 81 | mdpi.com |

| 4,5-Dibromothiophene-2-carboxaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 78 (mono-coupled) | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 76 | nih.gov |

Formation of Biaryl-Dichlorothiophene Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been successfully applied to halogenated thiophenes to create biaryl systems. nih.govnih.govmdpi.comresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. organic-chemistry.orgharvard.edu In the context of dichlorothiophene derivatives, this methodology allows for the introduction of various aryl groups onto the thiophene ring.

For instance, the one-pot synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives has been achieved through a palladium-catalyzed Suzuki cross-coupling reaction. mdpi.comresearchgate.net This reaction starts with 3,4-dibromo-2,5-dichlorothiophene (B1310887) and couples it with different arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base, resulting in moderate to good yields of the desired biaryl products. mdpi.comresearchgate.net

Similarly, conditions have been developed for the one-pot double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde. nih.govnih.gov A key factor for the success of these reactions is the use of minimal amounts of water to prevent significant dehalogenation during the initial coupling step. nih.govnih.gov This regioselective, one-pot polycoupling reaction provides an efficient route to polysubstituted aromatics. nih.gov The synthesis of 4-arylthiophene-2-carbaldehydes has also been accomplished via Suzuki-Miyaura cross-coupling reactions of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Thiophenes

| Starting Material | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

| 3,4-dibromo-2,5-dichlorothiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 3,4-biaryl-2,5-dichlorothiophene derivatives | Moderate to Good | mdpi.comresearchgate.net |

| 4,5-dibromothiophene-2-carboxaldehyde | Arylboronic acids | Pd catalyst | Di-arylated thiophene-2-carboxaldehyde | Good | nih.gov |

| 4-bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ / K₃PO₄ | 4-arylthiophene-2-carbaldehydes | Moderate to Excellent | mdpi.com |

Nucleophilic Aromatic Substitution on Halogenated Thiophenes

Nucleophilic aromatic substitution (SNAr) is a significant reaction class for aryl halides, particularly those activated by electron-withdrawing groups. nih.govyoutube.comlibretexts.org In this type of reaction, a nucleophile replaces a halide on the aromatic ring. youtube.comlibretexts.org The mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized, negatively charged intermediate (a Meisenheimer complex), followed by elimination of the halide ion. libretexts.org For the substitution to occur, the aromatic ring generally needs an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the anionic intermediate. libretexts.org

While SNAr reactions are well-documented for many aromatic systems, including pyridines and pyrimidines, their application to this compound specifically is an area of interest. nih.gov The aldehyde group at the 2-position acts as an electron-withdrawing group, which should, in principle, activate the chlorine atoms for nucleophilic attack. Sequential nucleophilic aromatic substitution has been demonstrated on other activated dihalogenated molecules, allowing for the introduction of different nucleophiles in a stepwise manner. nih.gov For instance, building blocks like 2,4-difluoronitrobenzene (B147775) and 2,3-dichloroquinoxaline (B139996) react with various nucleophiles to form more complex structures. nih.gov The regioselectivity of these reactions is often predictable based on the electronic properties of the starting material. mdpi.com

Diversification through Functional Group Interconversions

The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid, 4,5-dichlorothiophene-2-carboxylic acid. quinoline-thiophene.comnih.govbldpharm.comnih.gov This transformation is a common and fundamental reaction in organic synthesis. libretexts.org

A standard method for oxidizing primary alcohols and aldehydes to carboxylic acids involves using an oxidizing agent like potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org The reaction mixture is typically heated under reflux to ensure the oxidation proceeds to completion. libretexts.org Another approach involves the use of a CCl₄–CH₃OH–catalyst system, where catalysts containing iron, vanadium, or molybdenum have been found to be effective for the synthesis of 2-thiophenecarboxylic acids from thiophenes. semanticscholar.org The proposed mechanism involves the oxidation of methanol to formaldehyde (B43269) and methyl hypochlorite, followed by oxymethylation of the thiophene and subsequent oxidation to the carboxylic acid. semanticscholar.org

Table 2: Oxidation of this compound

| Starting Material | Reagents/Conditions | Product | Reference |

| This compound | Oxidizing agent (e.g., KMnO₄, CrO₃) | 4,5-Dichlorothiophene-2-carboxylic acid | quinoline-thiophene.com |

| Thiophenes | CCl₄–CH₃OH–catalyst (Fe, V, or Mo) | 2-Thiophenecarboxylic acid derivatives | semanticscholar.org |

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations beyond oxidation. One such important reaction is the Knoevenagel condensation. sigmaaldrich.comwikipedia.orgorganic-chemistry.org This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org

The Knoevenagel condensation can be applied to this compound to introduce new carbon-carbon double bonds and further functionalize the molecule. For example, the condensation of an aldehyde with an α-cyanoester in the presence of elemental sulfur and a base leads to the formation of a polysubstituted 2-aminothiophene, a process known as the Gewald reaction. wikipedia.org The initial step of the Gewald reaction is a Knoevenagel condensation. wikipedia.orgchemrxiv.org

Synthesis of Complex Heterocyclic Systems Incorporating the 4,5-Dichlorothiophene Core

The this compound core can be incorporated into more complex heterocyclic systems, such as pyridine (B92270) derivatives. nih.govmdpi.comnih.govmdpi.com The synthesis of pyridines can be achieved through various condensation reactions. baranlab.org One common approach involves the condensation of carbonyl compounds. baranlab.org

A relevant method for synthesizing pyridine derivatives from an aldehyde is the Gewald reaction, which, although primarily known for synthesizing 2-aminothiophenes, can be adapted. wikipedia.orgresearchgate.netumich.eduorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org Variations of this reaction can lead to different heterocyclic systems. For instance, reacting phenylsulfonylacetonitrile with α,β-unsaturated nitriles yields pyridine derivatives. mdpi.com The synthesis of various pyridine derivatives often involves condensation reactions followed by cyclization. nih.govmdpi.comnih.gov

Pyrrole (B145914), Pyrazole (B372694), and Other Annulated Systems

The aldehyde functional group of this compound serves as a versatile anchor for the construction of various fused heterocyclic systems, including pyrroles and pyrazoles. These annulation reactions typically proceed through condensation of the aldehyde with a suitable binucleophile, followed by cyclization and dehydration to furnish the aromatic heterocyclic ring.

Synthesis of Thieno[3,2-c]pyrazole Derivatives

A primary route for the synthesis of pyrazole-annulated systems involves the reaction of this compound with hydrazine (B178648) and its derivatives. This reaction follows a well-established pathway for pyrazole formation from α,β-unsaturated carbonyl compounds or their precursors.

The initial step is the condensation of the aldehyde with hydrazine hydrate (B1144303) to form the corresponding hydrazone. Subsequent intramolecular cyclization, involving the attack of the terminal nitrogen of the hydrazine moiety onto the C3 position of the thiophene ring, would lead to a dihydropyrazole intermediate. However, a more common and effective approach involves a cyclocondensation reaction with a suitable co-reactant that introduces the remaining two carbons of the pyrazole ring.

For instance, a plausible synthetic route involves the reaction of this compound with a compound containing an active methylene (B1212753) group and a hydrazine. A one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine is a known method for preparing polysubstituted pyrazoles. wikipedia.orgresearchgate.net Adapting this methodology, this compound can be reacted with a β-ketoester and hydrazine to yield a substituted thieno[3,2-c]pyrazole.

A specific example of a related synthesis is the preparation of methyl 1,3-diphenyI-1H-thieno[2,3-c]pyrazole-5-carboxylate from 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde and methyl thioglycolate. ekb.eg This demonstrates the utility of a substituted aldehyde in the formation of a fused thiophene ring, a process that can be conceptually reversed to form a fused pyrazole from a thiophene aldehyde.

The general reaction scheme for the formation of a thieno[3,2-c]pyrazole derivative is presented below:

Reaction Scheme: Synthesis of a Thieno[3,2-c]pyrazole Derivative

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Hydrazine hydrate | Acid or base catalyst, heat | 5,6-Dichloro-1H-thieno[3,2-c]pyrazole |

Synthesis of Thieno[3,2-b]pyrrole Derivatives

The construction of a pyrrole ring fused to the thiophene core of this compound can be achieved through several synthetic strategies, most notably adaptations of the Paal-Knorr pyrrole synthesis. wikipedia.org The standard Paal-Knorr reaction requires a 1,4-dicarbonyl compound, which is not the starting material in this case. organic-chemistry.orgorganic-chemistry.org Therefore, a preliminary transformation of the aldehyde is necessary to generate a suitable precursor.

One potential pathway involves the Stetter reaction of this compound with an α,β-unsaturated ketone. This would introduce a three-carbon chain, which upon subsequent oxidation of the resulting alcohol, would yield the required 1,4-dicarbonyl intermediate. This intermediate can then be cyclized with ammonia (B1221849) or a primary amine to afford the desired thieno[3,2-b]pyrrole.

Alternatively, a multicomponent reaction approach can be employed. The reaction of an aldehyde, an amine, and a β-nitroalkene is a known method for the synthesis of polysubstituted pyrroles. kuleuven.be By analogy, this compound could be reacted with a primary amine and a nitroalkene to construct the fused pyrrole ring in a convergent manner.

Another established route involves the reaction of an aldehyde with an amino ketone. While this is a common method for pyrrole synthesis, no specific examples utilizing this compound have been detailed in the surveyed literature.

A general representation of a multi-step synthesis towards a thieno[3,2-b]pyrrole is outlined below:

Reaction Scheme: Multi-step Synthesis of a Thieno[3,2-b]pyrrole Derivative

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound, Methyl vinyl ketone | Thiazolium salt catalyst (Stetter reaction) | 1-(4,5-Dichlorothiophen-2-yl)-4-hydroxybutan-1-one |

| 2 | 1-(4,5-Dichlorothiophen-2-yl)-4-hydroxybutan-1-one | Oxidizing agent (e.g., PCC, DMP) | 1-(4,5-Dichlorothiophen-2-yl)butane-1,4-dione |

Computational and Spectroscopic Characterization of 4,5 Dichlorothiophene 2 Carbaldehyde and Its Derivatives

Quantum Chemical Investigations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for understanding the intrinsic properties of molecules like 4,5-Dichlorothiophene-2-carbaldehyde. These computational methods allow for the detailed examination of molecular structure, electronic behavior, and reactivity, which are crucial for the rational design of new materials and pharmacologically active agents. rsc.orgscispace.com

Molecular Geometry Optimization and Structural Parameters

The first step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. For chlorinated thiophenes, DFT calculations, such as those using the B3LYP functional, provide accurate predictions of structural parameters like bond lengths and bond angles. scispace.commdpi.com

In the case of this compound, the geometry is defined by the planar thiophene (B33073) ring substituted with two chlorine atoms at positions 4 and 5, and a carbaldehyde group at position 2. The planarity of the azaindole skeleton in related chloro-carbaldehyde compounds has been confirmed by X-ray analysis, with the carbaldehyde group being nearly coplanar with the ring system. mdpi.com Theoretical calculations on chlorinated thiophene isomers show that the positions of the chlorine atoms significantly influence the molecule's stability. scispace.com The geometry optimization of these structures is fundamental for subsequent calculations of their electronic and thermodynamic properties.

Table 1: Representative Calculated Structural Parameters for Thiophene Derivatives (Note: This table presents typical data for related thiophene structures as found in computational studies. Specific values for this compound would require a dedicated DFT calculation.)

| Parameter | Bond/Angle | Typical Value (Å/°) |

| Bond Length | C=C | 1.37 - 1.43 |

| C-S | 1.71 - 1.77 | |

| C-Cl | 1.70 - 1.74 | |

| C-C (ring-aldehyde) | 1.46 - 1.48 | |

| C=O | 1.21 - 1.23 | |

| Bond Angle | C-S-C | ~92.0 - 93.0 |

| S-C-C | ~111.0 - 112.0 | |

| C-C-Cl | ~125.0 - 130.0 | |

| C-C-C(HO) | ~128.0 - 130.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. youtube.comfiveable.me It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. wuxibiology.comwikipedia.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org In thiophene derivatives, the distribution and energy levels of these orbitals are influenced by the nature and position of substituents. For instance, studies on various substituted thiophenes show that the HOMO is often localized on the thiophene ring and sulfur atom, while the LUMO distribution can vary depending on the electron-withdrawing or -donating nature of the substituents. orientjchem.orgresearchgate.net Calculations on related compounds show that the energy gap for substituted thiophenes can range from approximately 3.4 eV to over 5.0 eV. researchgate.netreddit.com

Table 2: Representative FMO Energies and HOMO-LUMO Gap for Substituted Thiophenes (Note: Data is illustrative, based on various thiophene derivatives from computational studies.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene Derivative A | -6.25 | -1.15 | 5.10 |

| Thiophene Derivative B | -5.98 | -2.58 | 3.40 |

| Thiophene Derivative C | -6.80 | -1.73 | 5.07 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. orientjchem.orgresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored areas indicate negative potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. Conversely, blue-colored areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.netrsc.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. faccts.de It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). This charge delocalization, or hyperconjugation, is a key factor in stabilizing the molecule and understanding its electronic interactions. orientjchem.org

NBO analysis can quantify the strength of intermolecular and intramolecular interactions, such as hydrogen bonds. orientjchem.org For instance, in a related imidazole (B134444) derivative, NBO calculations were used to determine the polarization of N-H bonds and identify the most acidic hydrogen atom. orientjchem.org For this compound, NBO analysis would elucidate the interactions between the lone pairs on the sulfur and oxygen atoms with the antibonding orbitals of adjacent groups, as well as the nature of the C-Cl bonds. This method provides quantitative data that complements the qualitative picture offered by MEP maps. walisongo.ac.id

Aromaticity Analysis and Electron Density Distribution

The aromaticity of the thiophene ring is a key determinant of its chemical properties. This property can be analyzed computationally by examining the electron density distribution and other aromaticity indices. The presence of substituents can significantly alter the electron density within the ring. scispace.com

In thiophene, the sulfur atom contributes to the π-electron system, and the molecule exhibits considerable aromatic character. The chlorination of the thiophene ring affects the electron distribution; electrophilic substitution is generally favored at the α-position (C2 or C5) due to the greater stabilization of the intermediate carbocation. scispace.com Computational studies can map the electron density, showing how the electronegative chlorine atoms and the electron-withdrawing aldehyde group influence the π-conjugation and aromaticity of the thiophene core. rsc.org

Thermodynamic Parameter Calculations at Varying Temperatures

DFT calculations can be used to predict the thermodynamic properties of molecules, such as standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cv), at different temperatures. scispace.compcbiochemres.com These parameters are essential for understanding the stability of a compound and predicting the feasibility and outcomes of chemical reactions.

Studies on chlorinated thiophenes have shown that thermodynamic stability is dependent on the position of the chlorine atoms, with isomers having less steric repulsion between chlorine atoms being more stable. scispace.com The calculations typically involve frequency analysis, from which thermal energy, entropy, and heat capacity can be derived using statistical mechanics principles. pcbiochemres.compcbiochemres.com

Table 3: Representative Calculated Thermodynamic Parameters for a Chlorinated Thiophene at 298.15 K (Note: This table illustrates typical thermodynamic data obtained from DFT calculations for a related compound.)

| Parameter | Value |

| Enthalpy of Formation (kcal/mol) | ~46.5 |

| Entropy (cal/mol·K) | ~75 - 85 |

| Heat Capacity (Cv) (cal/mol·K) | ~25 - 35 |

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is a powerful tool for determining the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for the unambiguous identification and structural analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailing the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, a singlet is observed for the aldehydic proton (CHO), typically in the downfield region around δ 9.8-10.0 ppm. The remaining proton on the thiophene ring also appears as a singlet, with its chemical shift influenced by the electron-withdrawing effects of the chlorine and aldehyde groups.

The ¹³C NMR spectrum provides further structural confirmation. The carbon of the aldehyde group (C=O) resonates at a characteristic downfield position, often above δ 170 ppm. The carbons of the thiophene ring exhibit distinct signals, with their chemical shifts being influenced by the positions of the chlorine substituents. For instance, in a related compound, 5-(bromomethyl)furan-2-carbaldehyde, the aldehydic carbon appears at δ 177.6 ppm. rsc.org

Derivatives of thiophene-2-carbaldehyde (B41791) show predictable changes in their NMR spectra. For example, the introduction of an alkyl group, such as in 5-methyl-2-thiophenecarboxaldehyde, will introduce a new signal in the ¹H NMR spectrum corresponding to the methyl protons and an additional signal in the upfield region of the ¹³C NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Thiophene and Furan Aldehyde Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-(bromomethyl)furan-2-carbaldehyde rsc.org | CDCl₃ | 9.60 (s, 1H), 7.18 (d, J = 3.5 Hz, 1H), 6.57 (d, J = 3.5 Hz, 1H), 4.47 (s, 2H) | 177.6, 156.1, 152.7, 121.9, 112.0, 21.5 |

| 5-methylsulfanylmethyl-furan-2-carbaldehyde rsc.org | CDCl₃ | 9.50 (s, 1H), 7.15 (d, J = 3.54 Hz, 1H), 6.38 (d, J = 3.54 Hz, 1H), 3.66 (s, 2H), 2.06 (s, 3H) | 177.2, 159.2, 152.3, 122.8, 110.3, 30.3, 15.7 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.netresearchgate.net These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. dtu.dk

For this compound, the most characteristic absorption in the IR spectrum is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1650-1700 cm⁻¹. For instance, in related chloro-azaindole-carbaldehydes, this band is observed around 1653-1663 cm⁻¹. mdpi.com The C-Cl stretching vibrations are expected to be found in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. The thiophene ring itself will have a series of characteristic C-H and C-S stretching and bending vibrations.

Raman spectroscopy can also be used to identify these key functional groups. The C=O stretch is also observable in the Raman spectrum. mdpi.com This technique can be particularly useful for studying the vibrational modes of the thiophene ring and the C-Cl bonds.

Table 2: Key Vibrational Frequencies for Aldehyde-Containing Heterocycles

| Compound | Technique | Key Vibrational Mode | Frequency (cm⁻¹) | Reference |

| 5-chloro-7-azaindole-3-carbaldehyde | IR | ν(C=O) | 1653 | mdpi.com |

| 5-chloro-7-azaindole-3-carbaldehyde | Raman | ν(C=O) | 1663 | mdpi.com |

| 4-chloro-7-azaindole-3-carbaldehyde | IR | ν(C=O) | 1658 | mdpi.com |

| 4-chloro-7-azaindole-3-carbaldehyde | Raman | ν(C=O) | 1654 | mdpi.com |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak will be observed, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern can also provide structural insights. Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO) or a hydrogen atom from the aldehyde group. For this compound, fragmentation could also involve the loss of chlorine atoms or cleavage of the thiophene ring. The PubChem entry for this compound indicates a molecular formula of C₅H₂Cl₂OS and a monoisotopic mass of 179.92033 Da. uni.lu The related 4,5-dichlorothiophene-2-carboxylic acid has a molecular weight of 197.04 g/mol . nih.gov

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. A search for the crystal structure of this compound itself did not yield a specific result in the provided search information. However, the crystal structure of a related compound, 5-chloro-7-azaindole-3-carbaldehyde, has been determined. mdpi.com This compound crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com In its crystal lattice, molecules form dimers through strong hydrogen bonds. mdpi.com Such studies on analogous compounds can provide valuable insights into the likely packing and intermolecular interactions of this compound in the solid state.

Reactivity Descriptors and Computational Prediction of Chemical Behavior

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting the chemical reactivity of molecules. mdpi.com Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the electronic properties and reactivity of a compound.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller gap suggests a more reactive species. For a series of thiophene-based derivatives, DFT calculations have shown that the HOMO-LUMO gap can be used to compare the relative reactivity of different compounds. nih.gov For example, in a study of 5-arylthiophene-2-carboxylate derivatives, the calculated ΔE values were in the range of 4.12–4.70 eV, indicating that while there are differences in reactivity, they are not substantial. nih.gov

Other reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, and global hardness and softness. These parameters help in understanding the electrophilic and nucleophilic nature of the molecule and predicting its behavior in chemical reactions. For instance, the analysis of Fukui functions can identify the most probable sites for nucleophilic and electrophilic attack within the molecule.

Applications of 4,5 Dichlorothiophene 2 Carbaldehyde and Its Derivatives in Advanced Materials and Bioactive Compound Design

Materials Science Applications

The distinct electronic characteristics of the 4,5-dichlorothiophene-2-carbaldehyde scaffold are leveraged in the creation of novel organic materials for electronic and photonic applications. The inherent reactivity of the aldehyde group, combined with the stability and electronic nature of the dichlorothiophene ring, allows for its incorporation into a variety of functional materials.

Design of Nonlinear Optical (NLO) Materials

Organic materials with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and image processing. The efficacy of these materials often relies on molecular structures that facilitate intramolecular charge transfer (ICT). This is typically achieved by connecting an electron-donor group to an electron-acceptor group through a π-conjugated linker.

Derivatives of this compound are excellent candidates for NLO materials. The thiophene (B33073) ring acts as a π-conjugated system, while the aldehyde group functions as a potent electron acceptor. The two chlorine atoms further enhance the electron-accepting nature of the molecule. By chemically modifying the thiophene ring or by using the aldehyde as a reactive handle to attach strong electron-donor groups, researchers can create pronounced "push-pull" systems. This molecular architecture is known to enhance the second-order hyperpolarizability, a key parameter for NLO activity. The delocalization of π-electrons across the donor-acceptor framework is a primary cause of polarization in these organic NLO materials. nih.gov

Components in Organic Electronic Devices (e.g., Electroluminescent Devices)

Thiophene-based compounds are widely used in the field of organic electronics, particularly in the emissive layers of organic light-emitting devices (OLEDs). The performance of these devices is highly dependent on the electronic and photophysical properties of the organic materials used.

Building Blocks for High-Performance Polymer Materials

The synthesis of conjugated polymers is an area of intense research, driven by their potential applications in flexible electronics, sensors, and photovoltaics. Research has demonstrated that thiophene-2-carbaldehyde (B41791) can undergo polymerization under acidic conditions, where the reaction proceeds at the expense of the aldehyde group through an electrophilic addition mechanism. journalskuwait.org

By analogy, this compound can be utilized as a monomer for the synthesis of novel high-performance polymers. journalskuwait.org The resulting poly(this compound) would possess a unique combination of properties. The conjugated thiophene backbone would provide inherent electrical conductivity, while the presence of chlorine atoms is expected to enhance the polymer's thermal stability and resistance to oxidative degradation. These characteristics make such polymers promising candidates for applications requiring robust and electronically active materials.

Design and Synthesis of Bioactive Compounds (Focus on Structural Features and Mechanisms of Action)

The thiophene ring is recognized as a "privileged pharmacophore" in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs. nih.gov Halogenated thiophenes, in particular, are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. guidechem.combeilstein-journals.org

Pharmaceutical Intermediate Development

This compound is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). It can be readily oxidized to its corresponding carboxylic acid, 4,5-dichlorothiophene-2-carboxylic acid. This carboxylic acid derivative is a known building block in drug discovery and has been identified as an impurity related to the widely used anticoagulant drug, Rivaroxaban. nih.gov

The aldehyde group itself is a useful functional handle for building molecular complexity. It can participate in reactions such as reductive amination to introduce nitrogen-containing groups or be used to construct more elaborate heterocyclic systems, which are common features in modern pharmaceuticals. The dichlorothiophene core provides a stable and predictable scaffold upon which to build these complex molecules.

Antimicrobial Compound Design

Thiophene-based heterocycles are a subject of significant interest in the search for new antimicrobial agents due to their broad spectrum of activity. nih.gov Research has demonstrated that derivatives synthesized from thiophene precursors can be effective against various bacterial and fungal strains, including those resistant to existing drugs. nih.govtandfonline.comresearchgate.net

Scientists have synthesized and evaluated numerous thiophene derivatives for their antimicrobial properties. nih.govtandfonline.com For instance, a series of thiophene-based heterocycles were tested against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans. nih.govtandfonline.comresearchgate.net One notable derivative, a spiro-indoline-oxadiazole, showed high activity against C. difficile with minimum inhibitory concentration (MIC) values between 2 and 4 μg/ml, while exhibiting no effect on the other tested strains. nih.govtandfonline.com This selectivity is particularly valuable for targeting C. difficile without disrupting the normal gut microbiota. nih.govtandfonline.com

Further studies have identified other thiophene derivatives with promising activity against drug-resistant Gram-negative bacteria. In a focused library of 24 related compounds, specific thiophenes demonstrated significant antibacterial effects against colistin-resistant Acinetobacter baumannii and E. coli. nih.gov The most potent of these compounds exhibited MIC₅₀ values as low as 8 to 16 mg/L against these challenging pathogens. nih.gov

| Compound | Organism | Resistance Profile | MIC₅₀ (mg/L) | Reference |

| Thiophene Derivative 4 | A. baumannii | Colistin-Resistant | 16 | nih.gov |

| Thiophene Derivative 4 | E. coli | Colistin-Resistant | 8 | nih.gov |

| Thiophene Derivative 5 | A. baumannii | Colistin-Resistant | 16 | nih.gov |

| Thiophene Derivative 5 | E. coli | Colistin-Resistant | 32 | nih.gov |

| Thiophene Derivative 8 | A. baumannii | Colistin-Resistant | 32 | nih.gov |

| Thiophene Derivative 8 | E. coli | Colistin-Resistant | 32 | nih.gov |

| Spiro-indoline-oxadiazole 17 | C. difficile | - | 2-4 µg/ml | nih.govtandfonline.comresearchgate.net |

Enzyme Inhibitor Development (e.g., D-amino acid oxidase inhibitors)

Derivatives of thiophene are recognized as a significant class of D-amino acid oxidase (DAO) inhibitors. researchgate.net DAO is a flavoenzyme that degrades D-amino acids and has been linked to various physiological processes and psychiatric disorders, making it a key therapeutic target. openmedicinalchemistryjournal.comchemrxiv.org The inhibition of DAO can increase the concentration of D-serine, a co-agonist of the N-methyl D-aspartate (NMDA) receptor, which is crucial for synaptic transmission and cognition. openmedicinalchemistryjournal.comchemrxiv.org

Structure-activity relationship (SAR) studies have shown that thiophene-2-carboxylic acids and thiophene-3-carboxylic acids are effective scaffolds for DAO inhibition. researchgate.net Crystal structures of human DAO complexed with potent thiophene carboxylic acid inhibitors reveal a tight stacking interaction between the enzyme's Tyr224 residue and the inhibitor's thiophene ring. researchgate.net This interaction creates a tightly closed active site, which contrasts with other DAO inhibitors that often utilize a secondary pocket. researchgate.net

A cell-permeable thienopyrrole compound, 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, has been identified as a potent DAO inhibitor with IC₅₀ values of 145 nM and 114 nM against human and rat DAO, respectively. scbt.com This compound shows high selectivity, with no significant activity against D-aspartate oxidase (DDO) or various P450 enzymes.

| Compound | Target Enzyme | IC₅₀ (Human) | IC₅₀ (Rat) | Reference |

| 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid | D-amino acid oxidase (DAO) | 145 nM | 114 nM |

Spasmolytic Activity of Thiophene-Based Esters

Thiophene-based esters have been investigated for their spasmolytic (antispasmodic) properties, which are useful for suppressing excessive smooth muscle spasms in the gastrointestinal, biliary, or genitourinary tracts. nih.govresearchgate.net A series of novel thiophene derivatives synthesized from 5-bromothiophene-2-carboxylic acid via Suzuki cross-coupling reactions demonstrated significant spasmolytic effects. nih.govresearchgate.netnih.gov

These compounds were tested on K+ induced contractions in isolated rat duodenum preparations. nih.gov Several of the synthesized esters caused complete relaxation of the induced contractions. nih.gov The research suggests that the spasmolytic activity may be due to the blockage of calcium channels. nih.gov Among the tested compounds, phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate was identified as having an excellent spasmolytic effect, with an EC₅₀ value of 1.26 µM. nih.govresearchgate.netnih.gov

| Compound | Activity | EC₅₀ (µM) | 95% Confidence Interval | Reference |

| Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate (10d) | Spasmolytic | 1.26 | 0.64–2.67 | nih.gov |

| Pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate (5c) | Spasmolytic | 1.39 | 0.94–2.02 | nih.gov |

| Phenethyl 5-(4-chlorophenyl)thiophene-2-carboxylate (10b) | Spasmolytic | 2.13 | 1.32–3.46 | nih.gov |

| Phenethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate (10e) | Spasmolytic | 2.89 | 2.02–4.06 | nih.gov |

| Phenethyl 5-(p-tolyl)thiophene-2-carboxylate (10c) | Spasmolytic | 3.14 | 1.68–6.06 | nih.gov |

Cytotoxicity Assessment of Pyridine (B92270) Derivatives

Thiophene-fused pyridine derivatives, such as thieno[2,3-b]pyridines, are recognized for their potential as anticancer agents. nih.govut.ac.irut.ac.ir Researchers have synthesized and evaluated various derivatives for their antiproliferative activity against numerous human cancer cell lines. nih.govsemanticscholar.org

In one study, forty-seven derivatives of thieno[2,3-b]pyridines and related structures were synthesized and tested against the NCI-60 cell line panel. nih.gov The 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides were found to be the most active series. nih.gov Specifically, a compound featuring a 3-methoxyphenylcarboxamide side chain (compound 17d) was the most potent, exhibiting GI₅₀ values in the low nanomolar range against several cell lines, including melanoma (MDA-MD-435, GI₅₀ = 23 nM) and breast cancer (MDA-MB-468, GI₅₀ = 46 nM). nih.gov

Other studies have explored different pyridine derivatives, showing that lipophilic compounds often exhibit significant cytotoxic effects. ut.ac.ir For example, certain 4,4'-Bipyridine derivatives synthesized from isonicotinaldehyde showed high cytotoxic activity against both HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. semanticscholar.org Similarly, spiro-pyridine derivatives have shown promising results against HepG-2 and Caco-2 (colorectal cancer) cell lines, with some compounds exhibiting IC₅₀ values lower than the standard drug Doxorubicin. nih.gov

| Compound Series/Derivative | Cell Line | Activity Metric | Value | Reference |

| 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide (17d) | MDA-MD-435 (Melanoma) | GI₅₀ | 23 nM | nih.gov |

| 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide (17d) | MDA-MB-468 (Breast Cancer) | GI₅₀ | 46 nM | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 (Colorectal Cancer) | IC₅₀ | 7.83 ± 0.50 µM | nih.gov |

| 4,4'-Bipyridine derivative 9a | HepG-2 (Liver Cancer) | High Activity | - | semanticscholar.org |

| N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (4b) | HepG-2 (Liver Cancer) | IC₅₀ | 0.5 µM (with sorafenib) | semanticscholar.org |

Catalysis and Reaction Medium Development

Role in Catalytic Processes (e.g., dual catalysis)

Thiophene derivatives are not only products of chemical synthesis but also play roles in the development of new catalytic systems. Thiophene-functionalized metal-organic frameworks (MOFs) have emerged as effective heterogeneous catalysts. acs.org For example, Zn-based MOFs functionalized with thiophene units have been used to catalyze the conversion of CO₂ into valuable 2-oxazolidinones, achieving high yields under relatively mild conditions without the need for noble metals. acs.org

In the realm of photocatalysis, thiophene-based covalent triazine frameworks (CTFs) have been developed as visible-light-driven heterogeneous photocatalysts. mdpi.com The incorporation of bithiophene units into the CTF structure enhances its electronic properties, facilitating charge separation and transfer, which are crucial for photocatalytic reactions. mdpi.com These materials have shown high potential for promoting the oxidative coupling of amines under visible light. mdpi.com

Furthermore, advanced catalytic methods are used to functionalize the thiophene ring itself. Palladium/norbornene (Pd/NBE) cooperative catalysis enables the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions, providing a robust method for creating complex polysubstituted thiophenes that are otherwise difficult to prepare. nih.gov

Solvent Effects on Reactivity and Yield in Synthetic Methodologies

The choice of solvent is a critical parameter in the synthesis of thiophene derivatives, significantly impacting reaction efficiency and product yield. In Suzuki cross-coupling reactions used to synthesize thiophene-based esters, the solvent system plays a crucial role. A study comparing dry toluene with an aqueous 1,4-dioxane mixture (4:1 ratio) found that the latter consistently produced higher yields. nih.gov For example, the synthesis of pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate yielded 76.5% in dry toluene but increased to 80.2% in aqueous 1,4-dioxane. nih.gov This improvement is attributed to the higher solubility of the arylboronic acid reactants in the aqueous solvent mixture. nih.gov

Similarly, in the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions, a toluene/water (4:1) mixture was found to be effective. nih.gov In other synthetic routes, the choice of solvent can prevent the formation of undesired byproducts. For instance, during the preparation of halogenated 2-thiophenecarboxylic acid derivatives, methyl t-butyl ether was the preferred solvent over diethyl ether and tetrahydrofuran (THF), as it simplified the workup and avoided the formation of a black, impure reaction mixture that occurred when using THF. beilstein-journals.org

| Reaction Type | Reactants | Solvent 1 (Yield) | Solvent 2 (Yield) | Rationale for Difference | Reference |

| Suzuki Cross-Coupling | Pentyl 5-bromothiophene-2-carboxylate + 4-chlorophenylboronic acid | Dry Toluene (76.5%) | 1,4-Dioxane/Water (80.2%) | Higher solubility of arylboronic acid in aqueous mixture. | nih.gov |

| Suzuki Cross-Coupling | Phenethyl 5-bromothiophene-2-carboxylate + Phenylboronic acid | Dry Toluene (68%) | 1,4-Dioxane/Water (75%) | Higher solubility of arylboronic acid in aqueous mixture. | nih.gov |

| Suzuki-Miyaura Reaction | 4-Bromothiophene-2-carbaldehyde + Phenylboronic ester | Toluene/Water (4:1) (Good Yield) | - | Optimized conditions for the coupling reaction. | nih.gov |

| Lithiation Reaction | 2,3,5-tribromothiophene | THF (Undesired byproducts) | Methyl t-butyl ether (Preferred) | MTBE simplifies workup and avoids byproduct formation. | beilstein-journals.org |

Future Research Directions and Emerging Paradigms in 4,5 Dichlorothiophene 2 Carbaldehyde Chemistry

Development of Novel Stereoselective Synthetic Pathways

Future research is anticipated to focus on the development of novel stereoselective synthetic pathways originating from 4,5-Dichlorothiophene-2-carbaldehyde. The aldehyde functional group serves as a versatile handle for a variety of stereoselective transformations, including aldol (B89426) additions, Henry reactions, and the addition of organometallic reagents. The objective will be to control the formation of new stereocenters with high diastereoselectivity and enantioselectivity.

Key areas of investigation will likely include:

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to nucleophiles or the aldehyde itself could induce facial selectivity during bond formation.

Organocatalysis: Chiral amines, ureas, and phosphoric acids could be employed to catalyze stereoselective additions to the aldehyde, offering a metal-free approach to chiral derivatives.

Metal-Catalyzed Asymmetric Synthesis: The development of chiral ligand-metal complexes to catalyze reactions such as asymmetric allylation, crotylation, and propargylation will be crucial.

These investigations would lead to a library of enantiomerically enriched building blocks derived from this compound, which are valuable for the synthesis of complex molecules with defined three-dimensional structures.

Exploration of Advanced Catalytic Methods for Derivatization

The derivatization of the this compound core using advanced catalytic methods is a promising avenue for future research. The presence of two chlorine atoms on the thiophene (B33073) ring offers opportunities for cross-coupling reactions, while the aldehyde group can be transformed into a wide array of other functional groups.

Future studies are expected to explore:

Cross-Coupling Reactions: Palladium, nickel, and copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, could be used to replace the chlorine atoms with various substituents. This would allow for the synthesis of a diverse range of 2,3,5-trisubstituted thiophenes.

C-H Activation: Direct C-H activation at the unsubstituted C-3 position of the thiophene ring would provide an atom-economical way to introduce new functional groups without the need for pre-functionalization.

Catalytic Reductions and Oxidations: The development of selective catalytic methods for the reduction of the aldehyde to an alcohol or a methyl group, or its oxidation to a carboxylic acid, in the presence of the reactive C-Cl bonds will be important for creating a wider range of derivatives.

These catalytic strategies will be instrumental in expanding the chemical space accessible from this compound.

Integration with Flow Chemistry and Automated Synthesis

The integration of the synthesis and derivatization of this compound with flow chemistry and automated synthesis platforms presents a significant opportunity for future research. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. nih.govresearchgate.net

Potential research directions include:

Continuous Flow Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of this compound itself would enable on-demand production and safer handling of potentially hazardous reagents.

Telescoped Reactions: Designing multi-step reaction sequences in a continuous flow setup, where the product of one reaction is directly fed into the next reactor, would streamline the synthesis of complex derivatives and minimize purification steps. nih.gov

Automated Library Synthesis: Combining flow chemistry with automated liquid handlers and purification systems would enable the rapid synthesis of large libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.

The adoption of these modern synthesis technologies will accelerate the exploration of the chemical and biological properties of compounds derived from this compound.

Application in Supramolecular Chemistry and Self-Assembly